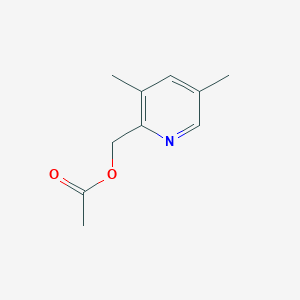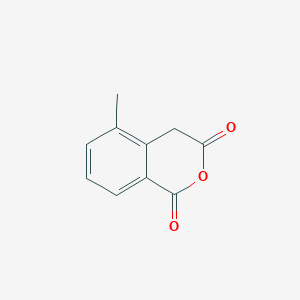
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core with amino groups at positions 2 and 6, and a tetrahydro configuration at positions 5, 6, 7, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of anthranilic acid derivatives with suitable amines, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinazolinone ring.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups at the amino positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
2,6-Diaminoquinazoline: Lacks the tetrahydro configuration but has similar amino substitutions.
Tetrahydroquinazoline: Similar tetrahydro configuration but different functional groups.
Uniqueness
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific combination of amino groups and tetrahydroquinazolinone core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
102077-48-5 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2,6-diamino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H12N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h4H,1-3,9H2,(H3,10,11,12,13) |
InChI Key |
MKWLSOULKFHRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


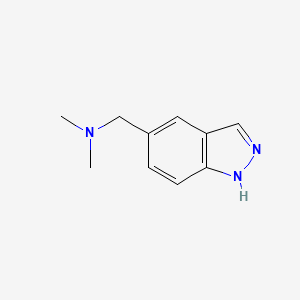
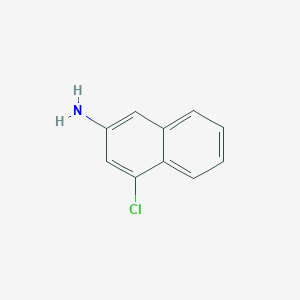



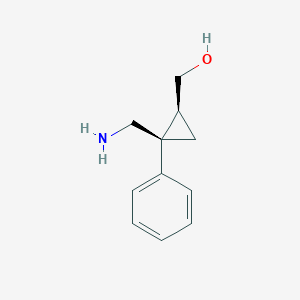
![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
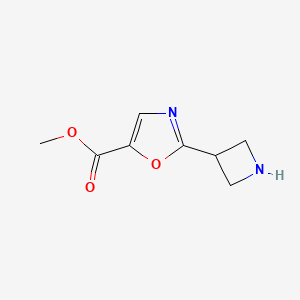
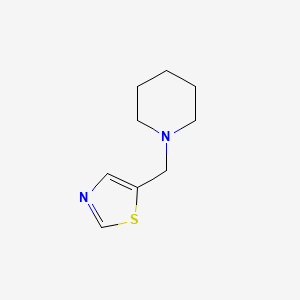
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
